

# Fipravirimat Dihydrochloride: A Technical Guide to Solubility for Research and Development

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## Compound of Interest

Compound Name: *Fipravirimat dihydrochloride*

Cat. No.: *B11927714*

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This technical guide provides an in-depth analysis of the solubility characteristics of **Fipravirimat Dihydrochloride** (GSK3640254 Dihydrochloride), a potent, second-generation HIV-1 maturation inhibitor. Aimed at researchers, scientists, and drug development professionals, this document compiles essential solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action to support ongoing and future research endeavors.

## Executive Summary

Fipravirimat is an investigational antiretroviral drug that targets the final stages of the HIV-1 lifecycle, specifically the maturation of the Gag polyprotein.<sup>[1]</sup> Understanding its solubility in various solvents is critical for in vitro assay development, formulation for in vivo studies, and overall drug discovery and development processes. This guide provides quantitative solubility data for **Fipravirimat Dihydrochloride** in Dimethyl Sulfoxide (DMSO) and outlines a standard protocol for determining its solubility in other relevant solvents.

## Solubility Data

The solubility of **Fipravirimat Dihydrochloride** has been determined in DMSO, a common solvent for initial in vitro screening and stock solution preparation. The quantitative data is summarized in the table below.

Solvent	Solubility	Molar Concentration
Dimethyl Sulfoxide (DMSO)	100 mg/mL[2]	125.00 mM[2]
Water	Insoluble / Very Low	Not Applicable
Ethanol	Data Not Available	Not Applicable

Note: While specific quantitative data for ethanol is not available, its use in some in vivo formulations suggests at least partial solubility.

## Experimental Protocols for Solubility Determination

While the specific protocol used to determine the solubility of **Fipravirimat Dihydrochloride** in DMSO is not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method. This protocol is recommended for researchers seeking to determine the solubility of **Fipravirimat Dihydrochloride** in other solvents of interest.

### Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurements.[3] It involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

### Materials and Equipment

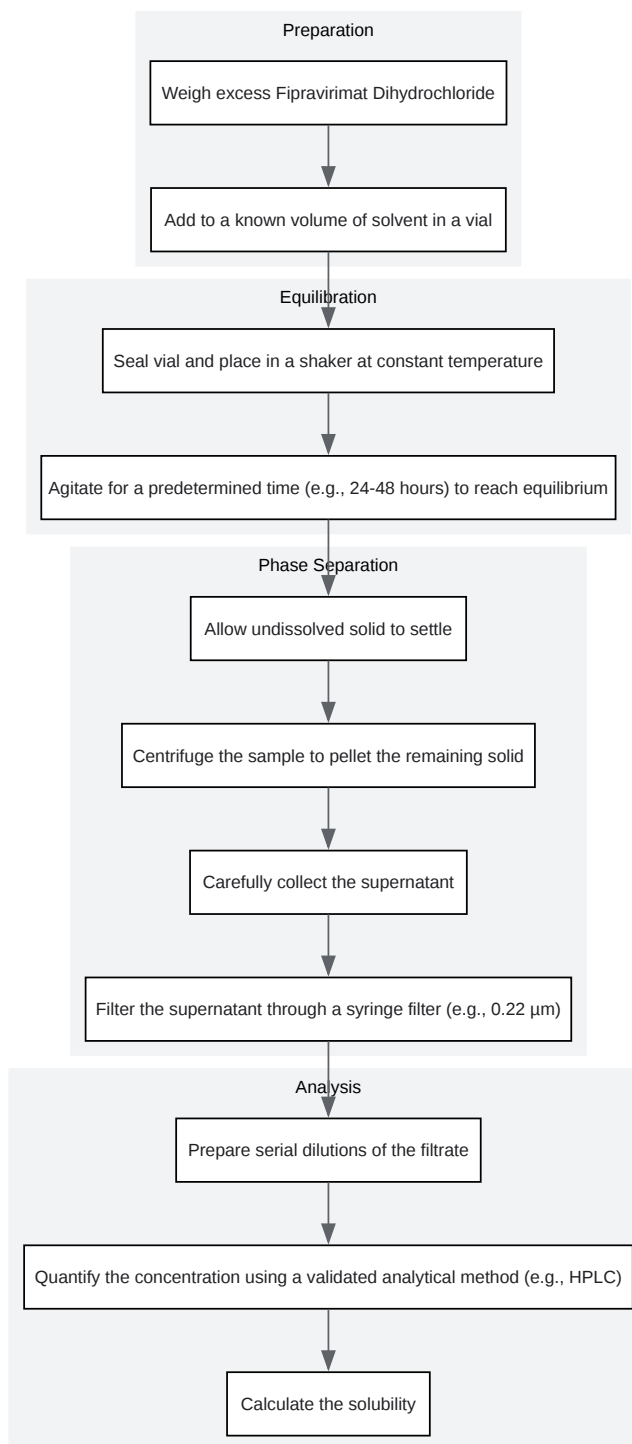
- **Fipravirimat Dihydrochloride** (solid powder)
- Solvent of interest (e.g., DMSO, ethanol, water, buffered solutions)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge

- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)
- Volumetric flasks and pipettes

## Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

## Experimental Workflow: Shake-Flask Solubility Determination

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Caption: Shake-Flask Solubility Determination Workflow.

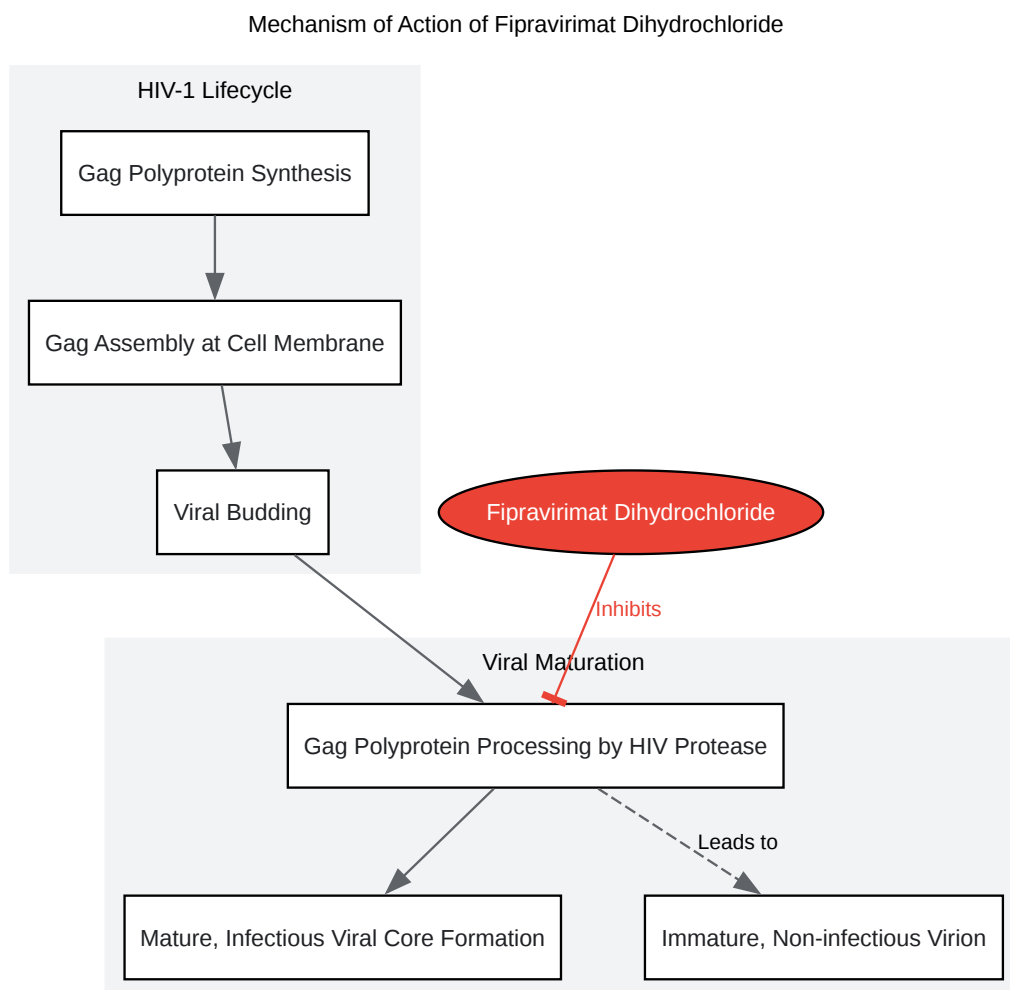
## Detailed Steps

- **Preparation of Saturated Solution:** Add an excess amount of **Fipravirimat Dihydrochloride** to a vial containing a precise volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Tightly seal the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter (e.g., 0.22 µm).
- **Quantification:** Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of **Fipravirimat Dihydrochloride** in the diluted samples using a validated analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.
- **Calculation:** Calculate the solubility of **Fipravirimat Dihydrochloride** in the solvent based on the determined concentration and the dilution factor.

## Mechanism of Action: HIV-1 Maturation Inhibition

**Fipravirimat Dihydrochloride** is a maturation inhibitor that targets the HIV-1 Gag polyprotein. [1] It disrupts the final step of Gag processing, which is crucial for the formation of a mature and infectious viral core.

The following diagram illustrates the signaling pathway and the point of intervention for Fipravirimat.



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Caption: Fipravirimat's Inhibition of HIV-1 Maturation.

By binding to the Gag polyprotein, Fipravirimat prevents the final proteolytic cleavage by the viral protease.[1] This inhibition results in the release of immature, non-infectious virions, thereby blocking the progression of the viral infection.

## Conclusion

This technical guide provides essential information on the solubility of **Fipravirimat Dihydrochloride**, a critical parameter for its preclinical and clinical development. The high solubility in DMSO facilitates its use in in vitro studies. The provided experimental protocol for solubility determination offers a standardized approach for further characterization in various solvents. A clear understanding of its solubility and mechanism of action is paramount for the effective design of experiments and the development of formulations for this promising anti-HIV-1 compound.

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